molecular formula C16H19NO B11686855 N-(1-naphthyl)hexanamide CAS No. 101286-72-0

N-(1-naphthyl)hexanamide

Cat. No.: B11686855
CAS No.: 101286-72-0
M. Wt: 241.33 g/mol
InChI Key: WWCYIHPKOXDRJX-UHFFFAOYSA-N
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Description

N-(1-naphthyl)hexanamide is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.336 g/mol It is a derivative of hexanamide, where the hexanamide moiety is substituted with a 1-naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-naphthyl)hexanamide typically involves the reaction of 1-naphthylamine with hexanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 1-naphthylamine attacks the carbonyl carbon of hexanoyl chloride, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-naphthyl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-naphthyl)hexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-naphthyl)hexanamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial studies, it has been shown to inhibit the glucose metabolic pathway of bacteria by binding to enzymes like glucose dehydrogenase . This inhibition disrupts the energy production in bacterial cells, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-naphthyl)hexanamide is unique due to the presence of the 1-naphthyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has shown promising antimicrobial activity, particularly against tuberculosis and various bacterial strains . Its ability to inhibit specific enzymes and pathways makes it a valuable compound for further research and development.

Properties

CAS No.

101286-72-0

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

N-naphthalen-1-ylhexanamide

InChI

InChI=1S/C16H19NO/c1-2-3-4-12-16(18)17-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,2-4,12H2,1H3,(H,17,18)

InChI Key

WWCYIHPKOXDRJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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